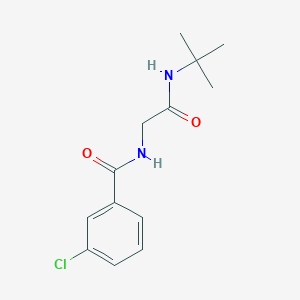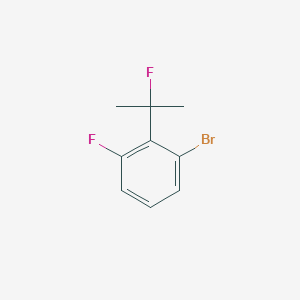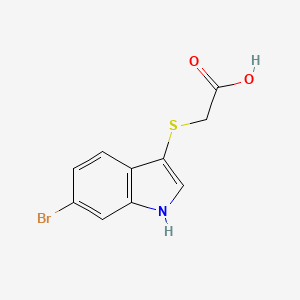
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine is a synthetic organic compound that features a pyrimidine ring substituted with a bromo-fluorobenzylthio group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2-mercapto-6-methylpyrimidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used to oxidize the thioether group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the pyrimidine ring.
科学的研究の応用
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The presence of the bromo and fluoro substituents may enhance its binding affinity and specificity to these targets .
類似化合物との比較
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Another compound with similar bromo and fluoro substituents but with a nitrile group instead of a thioether and pyrimidine ring.
2-[(3-Bromo-4-fluorobenzyl)thio]benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyrimidine ring.
Uniqueness
2-((3-Bromo-4-fluorobenzyl)thio)-6-methylpyrimidin-4-amine is unique due to its combination of a pyrimidine ring with a bromo-fluorobenzylthio group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H11BrFN3S |
|---|---|
分子量 |
328.21 g/mol |
IUPAC名 |
2-[(3-bromo-4-fluorophenyl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H11BrFN3S/c1-7-4-11(15)17-12(16-7)18-6-8-2-3-10(14)9(13)5-8/h2-5H,6H2,1H3,(H2,15,16,17) |
InChIキー |
CXVFJUSYJYEIRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=C(C=C2)F)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14911972.png)
![1,6-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B14911976.png)
![N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)



![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)


![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
